N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Indoline Derivative: Starting with 1-methylindole, the compound undergoes a Friedel-Crafts acylation to introduce the carboxamide group at the 5-position.
Piperidine Introduction: The intermediate product is then reacted with piperidine under nucleophilic substitution conditions to attach the piperidin-1-yl group.
Thiophene Carboxamide Formation: Finally, the thiophene-2-carboxamide moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves:
Catalyst Optimization: Using more efficient catalysts to speed up reactions and reduce by-products.
Solvent Selection: Choosing solvents that maximize solubility and reaction rates while being environmentally friendly.
Process Automation: Implementing automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can reduce the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and thiophene moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Amines: Compounds where the carboxamide group is reduced to an amine.
Substituted Thiophenes: Thiophene derivatives with various substituents.
Scientific Research Applications
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular activities.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
- N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)furan-2-carboxamide
Uniqueness
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiophene moiety, in particular, differentiates it from similar compounds, potentially offering unique interactions and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c1-23-12-9-17-14-16(7-8-18(17)23)19(24-10-3-2-4-11-24)15-22-21(25)20-6-5-13-26-20/h5-8,13-14,19H,2-4,9-12,15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVOHFJNVQJDPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CS3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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